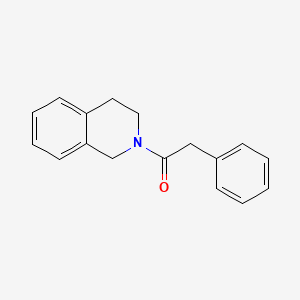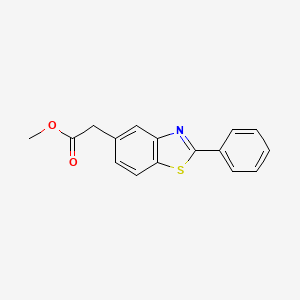
N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds involves multi-step chemical reactions including acetylation, esterification, and sometimes complex catalyzed processes. For instance, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide demonstrates the role of catalysts and optimal conditions to achieve high yields in the production of acetamide derivatives (Gao Yonghong, 2009).
Molecular Structure Analysis
Molecular structure analysis, often conducted through techniques such as X-ray crystallography, NMR, and computational studies, provides insights into the geometrical and electronic configuration of acetamide compounds. For example, studies on similar compounds have elucidated their intra- and intermolecular hydrogen bonding and electronic behavior through NBO studies and variable temperature NMR experiments (T. Romero, Angela Margarita, 2008).
Chemical Reactions and Properties
Acetamide compounds participate in a variety of chemical reactions, displaying chemoselectivity, and react under specific conditions to form desired products. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been achieved using immobilized lipase, showcasing the importance of catalysts and conditions in directing the outcome of reactions (Deepali B Magadum, G. Yadav, 2018).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various industries. These properties are influenced by the molecular structure and substituents on the acetamide group. The synthesis and characterization of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide reveal the role of substituents in determining physical properties (Z. Zhong-cheng, Shu Wan-yin, 2002).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are key to their application in synthesis and drug design. Studies on compounds like N-Methyl-2-(4-phenoxyphenoxy) acetamide provide insights into the reactivity and potential applications of acetamide derivatives in various chemical reactions (He Xiang-qi, 2007).
科学的研究の応用
Chemoselective Acetylation and Drug Synthesis
Chemoselective acetylation of aminophenols, a reaction relevant to the synthesis of N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide, has been explored for the synthesis of intermediates in antimalarial drugs. For example, the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase demonstrates the potential for synthesizing complex molecules with pharmaceutical applications Deepali B Magadum & G. Yadav, 2018.
Environmental and Analytical Chemistry
Research into the detection and analysis of alkylphenols, including 4-tert-butylphenol, a structural component of N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide, highlights the environmental impact and analytical challenges of these compounds. Studies on the determination of alkylphenols in human tissues and environmental samples underscore the importance of understanding the fate and behavior of such compounds in various contexts Marta Pastor-Belda et al., 2020.
Potential Antioxidant and Pharmacological Activities
The exploration of phenolic compounds for their antioxidant and pharmacological properties provides a basis for investigating the activities of N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide. For instance, studies on the antioxidant activities of phenols and their derivatives suggest that structurally related compounds may exhibit significant biological activities, including acting as radical scavengers T. Dinis, V. Madeira, & L. Almeida, 1994.
Synthesis and Characterization of Related Compounds
Research into the synthesis and characterization of compounds structurally related to N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide, such as substituted N-(2-hydroxyphenyl)acetamides, provides insights into chemical synthesis strategies, potential applications, and the importance of understanding the physicochemical properties of such molecules T. Romero & Angela Margarita, 2008.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(22)15-9-11-16(12-10-15)21-19(23)13-24-18-8-6-5-7-17(18)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVBFAVODRCPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5596480.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5596486.png)

![methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B5596496.png)
![N-cyclopentyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)-N-(3-thienylmethyl)acetamide](/img/structure/B5596500.png)
![(3R*,4R*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5596507.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B5596513.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5596527.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596546.png)
![1-(methoxyacetyl)-4-[(2-phenyl-1-azetidinyl)carbonyl]piperidine](/img/structure/B5596558.png)
